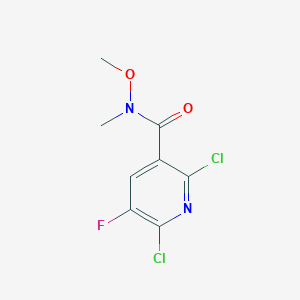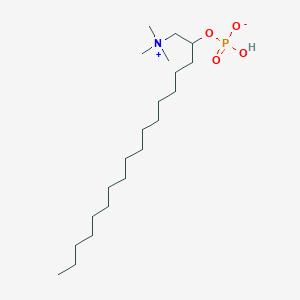
Diethyldicyclopentadiene,mixture of isomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyldicyclopentadiene, mixture of isomers, is an organic compound with the chemical formula C14H20. It is a colorless to slightly yellow liquid with a strong aromatic odor. This compound is primarily used in the preparation of high-performance high-temperature elastomers, such as high-temperature sealing materials and elastomer sealants. It also finds applications in the rubber industry and can be used in the preparation of coatings and adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of diethyldicyclopentadiene typically involves the use of benzene as a starting material. Benzene is reacted with divinylmethylsilane in the presence of an oxidizing agent such as benzophenone peroxide to form the corresponding alcohol. This intermediate is then subjected to dehydration and condensation reactions to yield diethyldicyclopentadiene .
Industrial Production Methods
Industrial production methods for diethyldicyclopentadiene involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in bulk and packaged in glass or metal containers to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Diethyldicyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert diethyldicyclopentadiene into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienes, ketones, alcohols, and saturated hydrocarbons. These products have significant applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Diethyldicyclopentadiene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: Diethyldicyclopentadiene is used in the production of high-performance elastomers, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of diethyldicyclopentadiene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic reactions. These complexes are often used in catalytic transformations, including C-H bond functionalization and polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyldicyclopentadiene include:
Dicyclopentadiene: A related compound with similar structural features but without the ethyl groups.
Ethylcyclopentadiene: A simpler compound with only one cyclopentadiene ring and an ethyl group.
Tetraphenylcyclopentadienone: A more complex compound with phenyl groups attached to the cyclopentadiene ring
Uniqueness
Diethyldicyclopentadiene is unique due to its specific structural features, including the presence of two ethyl groups and the dimeric nature of the cyclopentadiene rings. These features confer distinct chemical properties and reactivity, making it valuable in various industrial and research applications .
Propiedades
Número CAS |
307496-25-9 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
(1R,7S)-4,8-diethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C14H20/c1-3-9-5-12-11-7-10(4-2)13(8-11)14(12)6-9/h5,7,11-14H,3-4,6,8H2,1-2H3/t11-,12?,13-,14?/m1/s1 |
Clave InChI |
STDXPWQTVGDGKE-NELGMTEASA-N |
SMILES |
CCC1(C=CC2C1C3CC2C=C3)CC |
SMILES isomérico |
CCC1=CC2[C@H]3C[C@@H](C2C1)C(=C3)CC |
SMILES canónico |
CCC1=CC2C3CC(C2C1)C(=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(6S,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8005588.png)
![5-(3-Methylbut-2-enoxy)furo[3,2-g]chromen-7-one](/img/structure/B8005591.png)

